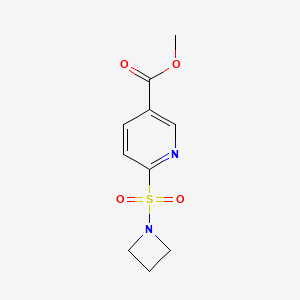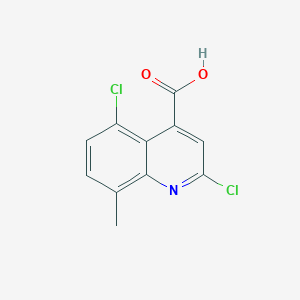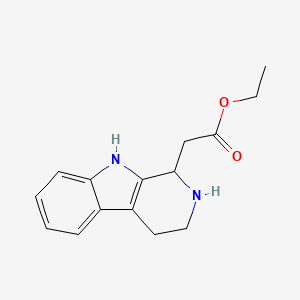
Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate d'éthyle est un composé chimique appartenant à la famille des quinazolines. Les quinazolines sont des composés hétérocycliques qui présentent une large gamme d'activités biologiques et sont souvent utilisés en chimie médicinale.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate d'éthyle implique généralement un processus en plusieurs étapes. Une méthode courante commence par la condensation de Friedlander catalysée par une base d'o-aminobenzophénones et de malonate diéthylique pour former des éthyl-2-oxoquinoléine-3-carboxylates. Cet intermédiaire est ensuite chloré en utilisant de l'oxychlorure de phosphore (POCl3) pour donner le produit final .
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut être mise à l'échelle en optimisant les conditions réactionnelles, telles que la température, le solvant et la concentration du catalyseur. L'utilisation de réacteurs à écoulement continu peut également améliorer l'efficacité et le rendement du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore peut être substitué par d'autres nucléophiles.
Réactions de réduction : Le groupe carbonyle peut être réduit pour former des dérivés alcooliques.
Réactions d'oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Réactifs et conditions communs
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés dans des conditions douces.
Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.
Oxydation : Des agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés avec différents groupes fonctionnels, tandis que les réactions de réduction et d'oxydation peuvent modifier le groupe carbonyle pour former des alcools ou des acides carboxyliques, respectivement.
Applications De Recherche Scientifique
Le 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate d'éthyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé a montré une activité antibactérienne potentielle contre diverses souches de bactéries.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, inhibant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes sont encore à l'étude, mais son activité antibactérienne suggère qu'il pourrait interférer avec la synthèse de la paroi cellulaire bactérienne ou la fonction des protéines .
Mécanisme D'action
The mechanism of action of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its antibacterial activity suggests it may interfere with bacterial cell wall synthesis or protein function .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate d'éthyle
- 4-hydroxy-2-oxo-1,2-dihydroquinoléine-3-carboxylate d'éthyle
Unicité
Le 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate d'éthyle est unique en raison de son motif de substitution spécifique et de la présence à la fois d'un atome de chlore et d'un groupe ester éthylique. Ces caractéristiques contribuent à sa réactivité chimique distincte et à son activité biologique potentielle.
Propriétés
Formule moléculaire |
C11H9ClN2O3 |
|---|---|
Poids moléculaire |
252.65 g/mol |
Nom IUPAC |
ethyl 2-chloro-4-oxo-3H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-10(16)6-3-4-7-8(5-6)13-11(12)14-9(7)15/h3-5H,2H2,1H3,(H,13,14,15) |
Clé InChI |
AIZGVDHEWWEKJO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl-](/img/structure/B11859786.png)





